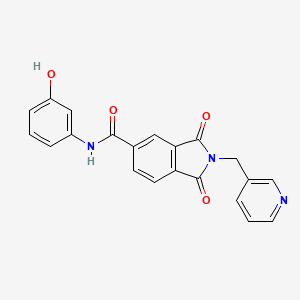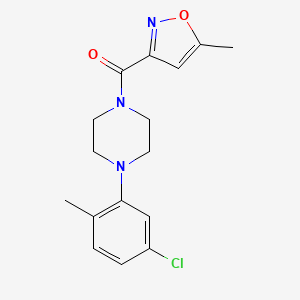![molecular formula C19H28N2O4 B4656912 N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine](/img/structure/B4656912.png)
N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine
概要
説明
N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine is an organic compound that features a unique structure combining a di-tert-butylphenyl group with a glycylglycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine typically involves the reaction of 3,5-di-tert-butylphenyl isocyanate with glycylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3,5-di-tert-butylphenyl isocyanate and glycylglycine.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 3,5-di-tert-butylphenyl isocyanate and glycylglycine.
Reactor Design: Industrial reactors designed for efficient mixing and temperature control.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions
N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions are carried out under controlled temperatures and often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to:
Induce Reactive Oxygen Species (ROS): It can lead to the accumulation of ROS, which plays a role in its biological activity.
Target Enzymes and Proteins: The compound may interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.
類似化合物との比較
N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine can be compared with other similar compounds to highlight its uniqueness:
3,5-Di-tert-butylphenol: Shares the di-tert-butylphenyl group but lacks the glycylglycine moiety.
3,5-Di-tert-butylcatechol: Contains a similar phenyl structure but with hydroxyl groups instead of the carbonyl and glycylglycine groups.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Features a similar phenyl structure with an aldehyde group.
These comparisons highlight the unique combination of the di-tert-butylphenyl group with the glycylglycine moiety in this compound, which contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
2-[[2-[(3,5-ditert-butylbenzoyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)13-7-12(8-14(9-13)19(4,5)6)17(25)21-10-15(22)20-11-16(23)24/h7-9H,10-11H2,1-6H3,(H,20,22)(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPHCKUURLBXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)NCC(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl (4-{[4-(tert-butyl)phenoxy]methyl}phenyl) sulfone](/img/structure/B4656837.png)
![N-[4-(diethylcarbamoyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4656842.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4656843.png)
![N-(2,4-DIMETHOXYPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA](/img/structure/B4656860.png)
![N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4656867.png)
![3,5-dichloro-N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4656881.png)
![N-{[1-(4-oxopentanoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4656889.png)


![4-({2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4656909.png)
![2-(4-butoxyphenyl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4656923.png)
![1-(2,4-Dichlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4656932.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-cyano-2-fluorobenzamide](/img/structure/B4656940.png)

